2-Bromo-4-(trifluoromethyl)oxazole
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Overview
Description
2-Bromo-4-(trifluoromethyl)oxazole is a heterocyclic compound with the molecular formula C4HBrF3NO. It features a bromine atom and a trifluoromethyl group attached to an oxazole ring. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-(trifluoromethyl)oxazole typically involves the bromination of 4-(trifluoromethyl)oxazole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity and yield.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing by-products and optimizing the efficiency of the bromination process.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-(trifluoromethyl)oxazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The oxazole ring can be oxidized under specific conditions to form oxazole N-oxides.
Reduction: The compound can be reduced to remove the bromine atom, forming 4-(trifluoromethyl)oxazole.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxides in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) in dichloromethane.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products:
Nucleophilic Substitution: Formation of substituted oxazoles.
Oxidation: Formation of oxazole N-oxides.
Reduction: Formation of 4-(trifluoromethyl)oxazole.
Scientific Research Applications
2-Bromo-4-(trifluoromethyl)oxazole is utilized in various scientific research applications:
Chemistry: As a building block in the synthesis of more complex heterocyclic compounds.
Biology: Used in the development of bioactive molecules and pharmaceuticals.
Medicine: Investigated for its potential as a precursor in drug synthesis, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Employed in the production of agrochemicals and specialty chemicals due to its reactivity and functional group compatibility.
Mechanism of Action
The mechanism by which 2-Bromo-4-(trifluoromethyl)oxazole exerts its effects depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom it was attached to. This process is facilitated by the electron-withdrawing trifluoromethyl group, which stabilizes the transition state and enhances the reactivity of the compound.
Comparison with Similar Compounds
2-Bromo-4-methyl-oxazole: Similar structure but with a methyl group instead of a trifluoromethyl group.
2-Chloro-4-(trifluoromethyl)oxazole: Similar structure but with a chlorine atom instead of bromine.
4-(Trifluoromethyl)oxazole: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
Uniqueness: 2-Bromo-4-(trifluoromethyl)oxazole is unique due to the presence of both a bromine atom and a trifluoromethyl group. This combination enhances its reactivity and makes it a versatile intermediate in organic synthesis. The trifluoromethyl group also imparts significant electron-withdrawing properties, influencing the compound’s chemical behavior and stability.
Properties
IUPAC Name |
2-bromo-4-(trifluoromethyl)-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBrF3NO/c5-3-9-2(1-10-3)4(6,7)8/h1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOJLDYZMFAQWAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(O1)Br)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBrF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1060816-14-9 |
Source
|
Record name | 2-bromo-4-(trifluoromethyl)-1,3-oxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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